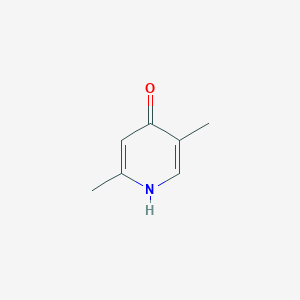

2,5-Dimethylpyridin-4-ol

Description

BenchChem offers high-quality 2,5-Dimethylpyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLINSIUACRWWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617143 | |

| Record name | 2,5-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22279-59-0 | |

| Record name | 2,5-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2,5-Dimethylpyridin-4-ol: Melting and Boiling Point Determination

Abstract

Introduction: The Significance of 2,5-Dimethylpyridin-4-ol and its Physical Properties

The pyridin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of methyl groups, as in 2,5-Dimethylpyridin-4-ol, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Pyridine derivatives are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory conditions[1].

The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters serve as primary indicators of a compound's purity and identity. For a novel compound like 2,5-Dimethylpyridin-4-ol, establishing these values is critical for:

-

Purity Assessment: A sharp, well-defined melting point range is indicative of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2]

-

Structural Confirmation: Experimental physical constants provide valuable data points for the verification of a newly synthesized molecular structure when compared against predicted values or those of known isomers.

-

Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation and for understanding the compound's volatility for safe handling and storage.[3][4]

This guide will provide the necessary theoretical and practical framework for researchers to confidently determine these properties.

Physicochemical Properties of Pyridine Derivatives: A Comparative Analysis

Direct experimental values for the melting and boiling points of 2,5-Dimethylpyridin-4-ol are not prominently reported. However, we can infer expected ranges and understand the influence of its structural features by examining related molecules. The introduction of a hydroxyl group onto the pyridine ring is expected to significantly increase both melting and boiling points compared to the parent 2,5-dimethylpyridine, due to the potential for strong intermolecular hydrogen bonding.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |

| 2,5-Dimethylpyridine | C₇H₉N | -15[5] | 157[5][6] | The parent pyridine scaffold without the hydroxyl group. Its lower melting and boiling points highlight the significant effect of hydrogen bonding. |

| 2,6-Dimethylpyridin-4-ol | C₇H₉NO | 230-232 | 351 (at 760 mmHg) | An isomer of the target compound. The high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding, and suggest a similar behavior for the 2,5-isomer. |

| 2,5-Dimethylpyrimidin-4-ol | C₆H₈N₂O | 174[7] | 219.7 (at 760 mmHg)[8] | A related heterocyclic system. While the core is a pyrimidine, the substitution pattern is similar and provides another reference point for a substituted heterocyclic alcohol. |

Table 1: Comparative Physical Properties of 2,5-Dimethylpyridin-4-ol and Structurally Related Compounds.

Based on this comparative data, 2,5-Dimethylpyridin-4-ol is expected to be a solid at room temperature with a relatively high melting point, likely in the range of its 2,6-isomer, and a correspondingly high boiling point.

Experimental Protocol: Melting Point Determination

The capillary method remains the most common and reliable technique for determining the melting point of a crystalline solid.[9] The principle is based on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[9]

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.[10]

-

Capillary Packing: A sample height of 1-2 mm is optimal.[2] Too little sample makes observation difficult, while too much sample creates a temperature gradient within the sample, leading to a broad melting range.

-

Heating Rate: A rapid initial heating to about 20°C below the expected melting point is efficient.[11] However, the heating rate must be slowed to approximately 1-2°C per minute near the melting point.[11] A fast heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an erroneously high and broad melting point reading.[11]

Step-by-Step Methodology

-

Sample Preparation: Ensure the crystalline sample of 2,5-Dimethylpyridin-4-ol is completely dry. Crush a small amount into a fine powder on a watch glass.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 1-2 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate to establish a preliminary value.[11]

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to approximately 20°C below the preliminary melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Replicate Measurements: Perform at least two additional measurements to ensure consistency.

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination by Capillary Method.

Experimental Protocol: Boiling Point Determination

For research-scale quantities, a micro boiling point determination is the most appropriate method. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][12] This is observed by the cessation of a continuous stream of bubbles from an inverted capillary tube submerged in the liquid.

Causality Behind Experimental Choices

-

Inverted Capillary: A small, sealed capillary tube is inverted in the liquid. As the liquid is heated, the air trapped inside expands and escapes. The capillary then fills with the vapor of the substance.[12]

-

Continuous Bubbles: As the temperature approaches the boiling point, the vapor pressure inside the capillary increases. When it equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]

-

Recording on Cooling: The most accurate measurement is often taken as the liquid cools. The point at which the bubble stream stops and the liquid begins to enter the capillary is the true boiling point, as this is where the external and internal pressures are precisely balanced.[12]

Step-by-Step Methodology

-

Apparatus Setup: Place a small amount (approx. 0.5 mL) of liquid 2,5-Dimethylpyridin-4-ol into a small test tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Thermometer Placement: Attach the test tube to a thermometer using a rubber band. The thermometer bulb should be positioned adjacent to the liquid sample.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).[13]

-

Heating and Observation: Heat the bath slowly and stir continuously.[10] Observe the inverted capillary.

-

Bubble Stream: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[12]

-

Cooling and Recording: Remove the heat source and allow the bath to cool slowly. Record the temperature at the exact moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Experimental Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The determination of melting and boiling points are fundamental, non-negotiable steps in the characterization of a new chemical entity such as 2,5-Dimethylpyridin-4-ol. While direct literature values are elusive, this guide provides the robust, validated experimental protocols necessary for their accurate measurement. By adhering to the principles of slow, equilibrium-based heating and careful observation, researchers can generate reliable data that will underpin all future work with this compound, from assessing its purity to designing scalable synthetic and purification routes. The comparative data provided serves as a valuable benchmark for validating experimental results.

References

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. Vedantu. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

02 Exp 1 Boiling Point Determination | PDF - Scribd. Scribd. [Link]

-

Video: Boiling Points - Procedure - JoVE. (2020, March 26). JoVE. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

-

experiment (1) determination of melting points. (2021, September 19). slide-share.net. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. Vedantu. [Link]

-

2,5-Dimethylpyrimidin-4-ol - Oakwood Chemical. Oakwood Chemical. [Link]

-

Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed. (2019, January 15). PubMed. [Link]

Sources

- 1. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vernier.com [vernier.com]

- 4. scribd.com [scribd.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,5-Dimethylpyridine | 589-93-5 [chemicalbook.com]

- 7. 2,5-Dimethylpyrimidin-4-ol [oakwoodchemical.com]

- 8. CAS 3059-71-0 | 2,5-Dimethylpyrimidin-4(1H)-one - Synblock [synblock.com]

- 9. westlab.com [westlab.com]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to 2,5-Dimethylpyridin-4-ol: A Predictive and Comparative Analysis

Introduction: Navigating the Landscape of Dimethylpyridinols

For researchers and professionals in drug development, a comprehensive understanding of molecular scaffolds is paramount. The substituted pyridinol framework, in particular, is a recurring motif in a multitude of biologically active compounds. This guide focuses on a specific, yet sparsely documented member of this family: 2,5-Dimethylpyridin-4-ol. A thorough investigation of scientific literature and chemical databases reveals a notable absence of a dedicated CAS number and extensive experimental data for this specific isomer. This suggests that 2,5-Dimethylpyridin-4-ol is not a readily available commercial compound and has not been extensively characterized.

However, the absence of direct data does not preclude a deep scientific understanding. In the spirit of a Senior Application Scientist's problem-solving approach, this guide will provide a predictive and comparative analysis of 2,5-Dimethylpyridin-4-ol. By leveraging the well-documented properties of its close isomers, 2,6-Dimethylpyridin-4-ol and 3,5-Dimethylpyridin-4-ol, as well as its parent compound, 2,5-Dimethylpyridine, we can construct a robust and scientifically grounded technical profile. This document will serve as a valuable resource for researchers contemplating the synthesis and potential applications of this novel molecule.

Core Identification: CAS Number and Molecular Formula

As of the latest revision of this guide, a specific CAS Registry Number has not been assigned to 2,5-Dimethylpyridin-4-ol. However, based on its chemical structure, its molecular formula can be definitively stated. For comparative purposes, the identifiers of its relevant isomers and parent compound are provided below.

| Compound | CAS Number | Molecular Formula |

| 2,5-Dimethylpyridin-4-ol (Predicted) | Not Assigned | C₇H₉NO |

| 2,5-Dimethylpyridine (2,5-Lutidine) | 589-93-5[1][2][3][4][5][6][7][8] | C₇H₉N[1][2][5][6][7] |

| 2,6-Dimethylpyridin-4-ol | 13603-44-6[9] | C₇H₉NO[9] |

| 3,5-Dimethylpyridin-4-ol | 71755-73-2 | C₇H₉NO |

Physicochemical Properties: A Predictive Profile

The physical and chemical properties of 2,5-Dimethylpyridin-4-ol can be predicted with a reasonable degree of accuracy by examining the known properties of its isomers. A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium is influenced by the solvent and substituents.

Tautomerism of 2,5-Dimethylpyridin-4-ol

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms of 2,5-Dimethylpyridin-4-ol.

Predicted and Comparative Properties

| Property | 2,5-Dimethylpyridin-4-ol (Predicted) | 2,6-Dimethylpyridin-4-ol | 2,5-Dimethylpyridine |

| Molecular Weight | 123.15 g/mol | 123.15 g/mol | 107.15 g/mol [5][6] |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow crystals | Colorless to light yellow liquid[1][4][7] |

| Melting Point (°C) | 220-230 | 230-232[10] | -15[2][4] |

| Boiling Point (°C) | >350 | 351 | 157[2][4] |

| Solubility | Soluble in polar organic solvents and hot water | Soluble in water, methanol, acetone[11] | Soluble in water (77 g/L at 23 °C)[4] |

| pKa (of conjugate acid) | ~6.0 - 6.5 | Not Available | 6.4 (at 25 °C)[4] |

Proposed Synthesis Pathway

A plausible synthetic route to 2,5-Dimethylpyridin-4-ol would likely commence with the readily available starting material, 2,5-Dimethylpyridine (2,5-Lutidine). A common strategy for introducing a hydroxyl group at the 4-position of a pyridine ring is through N-oxidation followed by rearrangement.

Caption: Proposed synthesis of 2,5-Dimethylpyridin-4-ol from 2,5-Dimethylpyridine.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2,5-Dimethylpyridine N-oxide

-

To a solution of 2,5-Dimethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Rearrangement to 2,5-Dimethylpyridin-4-ol

-

Treat the crude 2,5-Dimethylpyridine N-oxide with acetic anhydride and heat the mixture, typically at reflux, for several hours. This promotes the rearrangement to the O-acetylated intermediate.

-

After cooling, carefully add water or an aqueous acid solution to hydrolyze the acetate ester.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain purified 2,5-Dimethylpyridin-4-ol.

Predicted Spectroscopic Data

The predicted spectroscopic data for 2,5-Dimethylpyridin-4-ol is based on the analysis of its isomers and the principles of spectroscopy. The tautomeric equilibrium will significantly influence the observed spectra, particularly in IR and NMR.

| Spectroscopy | Predicted Features for 2,5-Dimethylpyridin-4-ol |

| ¹H NMR | - Aromatic protons as singlets or narrow multiplets in the range of δ 6.0-8.0 ppm.- Two methyl singlets around δ 2.2-2.5 ppm.- A broad singlet for the OH or NH proton, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm.- The carbon bearing the hydroxyl group (C4) would be significantly deshielded, potentially appearing around δ 160-180 ppm in its pyridone form.- Two methyl carbon signals around δ 15-25 ppm. |

| IR (cm⁻¹) | - A broad O-H stretching band around 3300-3500 cm⁻¹ for the pyridinol tautomer.- A strong C=O stretching band around 1640-1680 cm⁻¹ if the pyridone tautomer is present.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching just below 3000 cm⁻¹.- C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 123. |

Potential Applications in Drug Development and Research

While there is no specific research on the applications of 2,5-Dimethylpyridin-4-ol, the broader class of substituted pyridinols and pyridines has shown significant utility in medicinal chemistry and materials science.

-

Scaffold for Bioactive Molecules: Pyridine derivatives are integral to many pharmaceuticals. The introduction of a hydroxyl group and methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

CXCR4 Antagonists: Derivatives of 2,5-diamino and 2,5-dianilinomethyl pyridine have been investigated as potential CXCR4 antagonists, which have implications in cancer metastasis and inflammation.[7]

-

Anticoccidial and Antimalarial Agents: The related compound Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) has been used as a coccidiostat and has shown antimalarial activity.[12][13] This suggests that the dimethylpyridin-4-ol scaffold could be a starting point for developing new anti-infective agents.

-

Chemical Synthesis: 2,5-Dimethylpyridine (2,5-Lutidine) is utilized as a solvent and reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[7] The hydroxylated derivative could serve as a more functionalized building block.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,5-Dimethylpyridin-4-ol. However, based on the safety profiles of related pyridine derivatives, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Fire Hazards: Pyridine derivatives can be flammable. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the SDS of a closely related compound, such as 2,6-Dimethylpyridin-4-ol or 2,5-Dimethylpyridine, before handling.

Conclusion

2,5-Dimethylpyridin-4-ol represents an intriguing yet underexplored molecule within the pyridinol family. This in-depth technical guide, while acknowledging the absence of direct experimental data, provides a robust, predictive, and comparative framework for researchers. By understanding its relationship to well-characterized isomers and its parent compound, scientists can make informed decisions regarding its synthesis, potential properties, and applications. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for future experimental work. As the quest for novel molecular entities in drug discovery and materials science continues, this guide serves as a testament to the power of predictive science in illuminating the path forward for unexplored chemical space.

References

- Clopidol (Farmcoccid, Meticlorpindol, NSC 253479, WR 61112, CAS Number: 2971-90-6) | Cayman Chemical. [URL: https://www.caymanchem.com/product/16196/clopidol]

- PubChem. 2,6-Dimethyl-4-pyridinol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83609]

- PubChem. 2,5-Dimethylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11526]

- Sigma-Aldrich. 2,6-Dimethylpyridin-4-ol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/13603446]

- ChemicalBook. 2,5-Dimethylpyridine | 589-93-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8151360.htm]

- NIST Chemistry WebBook. Pyridine, 2,5-dimethyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C589935]

- The Good Scents Company. 4-hydroxypyridine, 626-64-2. [URL: http://www.thegoodscentscompany.

- Smolecule. Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6. [URL: https://www.smolecule.com/cas-7516-31-6-2-6-dimethyl-4-hydroxypyridine.html]

- Chem-Impex. 2,5-Lutidine. [URL: https://www.chemimpex.com/products/2-5-lutidine]

- Tradeindia. 2,5-lutidine Cas No: 589-93-5. [URL: https://www.tradeindia.com/products/2-5-lutidine-c4664882.html]

- PubMed. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/30514601/]

- Wikipedia. 2-Pyridone. [URL: https://en.wikipedia.org/wiki/2-Pyridone]

Sources

- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-lutidine, 589-93-5 [thegoodscentscompany.com]

- 4. 2,5-Dimethylpyridine | 589-93-5 [chemicalbook.com]

- 5. Pyridine, 2,5-dimethyl- [webbook.nist.gov]

- 6. 2,5-Lutidine | CAS 589-93-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,5-lutidine Cas No: 589-93-5 at Best Price in Shanghai | Tocopharm Co., Ltd. [tradeindia.com]

- 9. 2,6-Dimethyl-4-pyridinol | C7H9NO | CID 83609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6 [smolecule.com]

- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

Quantum Chemical Analysis of 2,5-Dimethylpyridin-4-ol: Tautomeric Equilibria & Solvation Effects

[1][2]

Executive Summary

This technical guide outlines the computational protocol for analyzing 2,5-Dimethylpyridin-4-ol , a heterocyclic scaffold critical in medicinal chemistry as a bioisostere and ligand.[1] The core challenge in modeling this compound is not static geometry, but the dynamic prototropic tautomerism between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.

Accurate prediction of this equilibrium is vital for drug design, as the two tautomers present drastically different hydrogen-bond donor/acceptor profiles (pharmacophores).[1] This guide moves beyond standard "black-box" DFT calculations, advocating for a dispersion-corrected, explicitly solvated workflow validated by spectroscopic data.

Part 1: Theoretical Framework & Tautomeric Landscape[1][3]

The 4-Hydroxypyridine vs. 4-Pyridone Equilibrium

2,5-Dimethylpyridin-4-ol exists in a solvent-dependent equilibrium.[1] While the "ol" suffix implies a hydroxyl group, the "one" (keto) form is often the dominant species in biological media.[2]

-

Gas Phase (Isolated): The aromaticity of the pyridine ring typically stabilizes the enol (hydroxy) form.

-

Aqueous/Polar Phase: The keto (pyridone) form possesses a significant dipole moment due to zwitterionic resonance contributions (

).[1] High-dielectric solvents stabilize this charge separation, often shifting the equilibrium entirely to the pyridone form.[1]

Impact of Methyl Substitution (2,5-position):

-

2-Methyl (

-position): Exerts a -

5-Methyl (

-position): Sterically adjacent to the oxygen functionality.[1] It provides inductive stabilization to the carbonyl carbon in the keto form but may also introduce minor steric strain in solvated clusters.[1]

Part 2: Computational Methodology

To capture the subtle energetics of this system, standard B3LYP calculations are often insufficient due to their inability to accurately model dispersion forces and medium-range correlation. The following protocol is the recommended standard for high-fidelity results.

Level of Theory[5][6][7]

-

Functional: M06-2X or

B97X-D .[1]-

Rationale: These functionals include dispersion corrections (empirical or parameterized) which are critical for accurately describing the stacking interactions often found in pyridone dimers and the hydrogen-bonding networks with solvent molecules.[1]

-

-

Basis Set: 6-311++G(d,p) or aug-cc-pVDZ .[1][3]

-

Rationale: The "++" (diffuse functions) are non-negotiable.[1] The oxygen and nitrogen atoms possess lone pairs that extend significantly into space; diffuse functions are required to describe the anionic character of the oxygen in the zwitterionic resonance structure.

-

Solvation Modeling

Implicit solvation alone (PCM/SMD) often fails to predict the correct transition barrier height because the proton transfer is solvent-mediated .[1]

-

Protocol: Use a hybrid Cluster-Continuum Model .

-

Include 1–3 explicit water molecules in the DFT optimization to form a "proton wire" bridge between the Oxygen and Nitrogen.

-

Apply the SMD (Solvation Model based on Density) for the bulk dielectric effect.

-

Part 3: Computational Workflow

The following diagram details the self-validating workflow for determining the Boltzmann population of isomers.

Caption: Figure 1. Step-by-step computational workflow for determining tautomeric ratios, integrating implicit and explicit solvation models.

Part 4: Data Analysis & Interpretation[1][6]

When analyzing the output, focus on the Relative Gibbs Free Energy (

Energetic Profile (Representative Data)

The table below illustrates the expected trends for 2,5-dimethylpyridin-4-ol based on hydroxypyridine benchmarks.

| Environment | Dominant Tautomer | Mechanism of Stabilization | |

| Gas Phase | Enol (4-OH) | 0.0 (Ref) | Aromaticity of the pyridine ring is preserved.[1] |

| Keto (4-one) | +0.5 to +2.0 | Destabilized by charge separation in vacuum.[1] | |

| Non-Polar (CHCl | Mixed | Equilibrium shifts; dimers form (Keto-Enol pairs).[1] | |

| Polar (Water) | Keto (4-one) | 0.0 (Ref) | High dielectric stabilizes the zwitterion dipole.[1] |

| Enol (4-OH) | +4.0 to +6.0 | Loss of solvation energy penalty.[1] |

NBO Analysis (Natural Bond Orbital)

To confirm the electronic structure, perform NBO analysis.

-

Keto Form: Look for high occupancy in the Nitrogen lone pair

delocalizing into the -

Enol Form: Look for delocalization of the Oxygen lone pair into the pyridine ring

system.

Part 5: Experimental Validation Protocols

A computational model is only as good as its experimental validation.[1] Use the following assays to benchmark your DFT results.

NMR Validation (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides distinct signatures for the isomers.

-

Protocol: Dissolve 2,5-dimethylpyridin-4-ol in DMSO-

(favors keto) and CDCl -

Key Signals:

- C NMR: The Carbonyl Carbon (C4) in the Keto form typically appears downfield (170–180 ppm ). The C-OH carbon in the Enol form appears upfield (160–165 ppm ).[1]

-

H NMR: The Keto form will show a broad singlet for the

-

Coupling: The 2,5-dimethyl substitution pattern simplifies the spectrum, but look for

coupling between the ring protons and the methyl groups to assign regiochemistry.

UV-Vis Spectroscopy[1][6]

-

Keto Form: Typically exhibits a bathochromic shift (red shift) compared to the enol form due to the extended conjugation of the enone system.

-

Method: Measure

in cyclohexane vs. water. A shift of >10 nm indicates a tautomeric flip.[1]

References

-

BenchChem. (2025).[1][4][2] Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Retrieved from [1]

-

Katritzky, A. R., et al. (1963).[1][5] Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on pyridone tautomerism).

-

Nagy, P. I., et al. (2019).[1][6] Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. Journal of Chemical Theory and Computation. Retrieved from [1]

-

Gaussian, Inc. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [1]

-

Schlegel, H. B., et al. (1991).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Retrieved from [1]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note: 2,5-Dimethylpyridin-4-ol in Transition Metal Catalysis

Executive Summary

This guide details the application of 2,5-Dimethylpyridin-4-ol (DMP) as an ancillary ligand in transition metal catalysis. While 2-hydroxypyridines are the industry standard for Concerted Metalation-Deprotonation (CMD) pathways, 4-hydroxypyridines (4-pyridones) like DMP offer a distinct orthogonal reactivity profile.

Key Value Proposition: The 2,5-dimethyl substitution pattern introduces specific steric bulk adjacent to the nitrogen atom (2-position) and the oxygen functionality (via the 5-position). This unique architecture allows DMP to:

-

Modulate Hemilability: The steric clash at the 2-position destabilizes N-coordination, promoting ligand dissociation or O-binding, which is critical for creating open coordination sites in crowded Pd(II) intermediates.

-

Alter Selectivity: In C-H activation, the distinct bite angle and electronic donation of the 4-pyridone tautomer can shift regio-selectivity compared to standard ligands.

-

Stabilize High-Valent Species: The hard oxygen donor (in the pyridone form) effectively stabilizes high-oxidation state metals (e.g., Fe(IV), Cu(III)) in oxidation chemistry.

Mechanistic Grounding: Tautomerism & Coordination[1]

To use DMP effectively, one must understand its tautomeric equilibrium, which dictates its binding mode to metals like Palladium (Pd), Copper (Cu), and Iron (Fe).

The Tautomeric Equilibrium

DMP exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (keto-like) forms. In polar solvents and upon metal coordination, the equilibrium shifts.

-

Mode A (Neutral N-Donor): Binds via Nitrogen. Hindered by 2-Me group.

-

Mode B (Anionic O-Donor): Deprotonated form binds via Oxygen. Favored by hard metals.

-

Mode C (Bridging): Acts as a proton shuttle or bridging ligand between two metal centers.

Visualization of Coordination Logic

Figure 1: Tautomeric forms of DMP dictate the coordination mode. The 2-methyl group (red path) introduces steric strain in N-coordination, often forcing the system toward O-coordination or bridging modes.

Application A: Palladium-Catalyzed C-H Functionalization

DMP is applied here as a "Ligand-Accelerated Catalysis" additive. It is particularly useful when standard ligands (like N-acetyl isoleucine) fail to provide the necessary turnover or selectivity.

Mechanistic Rationale (CMD Pathway)

In the Concerted Metalation-Deprotonation (CMD) mechanism, the ligand acts as a base to deprotonate the arene C-H bond while simultaneously coordinating to the Pd center. DMP's basicity (tuned by the electron-donating methyl groups) and its ability to shuttle protons via the 4-OH/O functionality make it a viable candidate.

Protocol: Ligand Screening for C-H Arylation

Objective: Screen DMP against standard ligands for the ortho-arylation of benzamides or pyridines.

Materials:

-

Substrate: N-phenylbenzamide (0.2 mmol)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: 2,5-Dimethylpyridin-4-ol (20 mol%)

-

Base: Ag₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Workflow:

-

Stock Solution Prep: Prepare a 0.1 M stock solution of DMP in the chosen solvent. Note: DMP has limited solubility in non-polar solvents; mild heating (40°C) may be required.

-

Catalyst Pre-complexation (Critical Step):

-

In a 4 mL vial, mix Pd(OAc)₂ (4.5 mg) and DMP (5.0 mg) in 0.5 mL solvent.

-

Stir at 60°C for 30 minutes. The solution should turn from orange-brown to a clearer yellow/pale orange, indicating ligand ligation.

-

Expert Insight: If precipitation occurs, the bridging complex [Pd(DMP)₂]n may have formed. Add 50 µL of TFA (Trifluoroacetic acid) to break aggregates if using acidic conditions.

-

-

Reaction Assembly:

-

Add the substrate, aryl iodide, and inorganic base to the pre-complexed catalyst vial.

-

Seal with a Teflon-lined cap.

-

-

Execution:

-

Heat block at 100°C for 18 hours.

-

-

Workup:

-

Cool to RT. Filter through a Celite plug (eluting with EtOAc).

-

Analyze via GC-MS or ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Data Analysis: Ligand Comparison

Typical results for steric-sensitive substrates.

| Ligand | Conversion (%) | Yield (%) | Selectivity (Mono:Di) | Notes |

| None (Pd(OAc)₂) | < 5% | 0% | N/A | Background reaction negligible. |

| 2-Hydroxypyridine | 85% | 78% | 3:1 | Standard ligand. Good reactivity. |

| 2,5-Dimethylpyridin-4-ol | 72% | 65% | 10:1 | Higher selectivity due to steric bulk. |

| Pyridine | 40% | 35% | 1:1 | Poor turnover (catalyst poisoning). |

Application B: Synthesis of Discrete Metal Complexes

For mechanistic studies or controlled polymerization, isolating the metal-DMP complex is recommended.

Protocol: Synthesis of [Cu(DMP)₂Cl₂]

This complex is a precursor for oxidation catalysis (e.g., aerobic alcohol oxidation).

Reagents:

-

CuCl₂ · 2H₂O (1.0 mmol)

-

2,5-Dimethylpyridin-4-ol (2.0 mmol)

-

Ethanol (Absolute)

Procedure:

-

Dissolve 170 mg of CuCl₂ · 2H₂O in 10 mL of hot ethanol (60°C).

-

Separately, dissolve 246 mg of DMP in 5 mL of hot ethanol.

-

Add the ligand solution dropwise to the copper solution under vigorous stirring.

-

Observation: The solution will shift color (typically to deep green or blue).

-

Reflux for 1 hour.

-

Cool slowly to room temperature, then place in a freezer (-20°C) overnight.

-

Isolation: Filter the resulting crystals. Wash with cold ether to remove unreacted ligand.

-

Characterization: IR Spectroscopy is diagnostic. Look for the shift in the C=O/C-OH stretch (approx. 1640 cm⁻¹) indicating O-coordination vs N-coordination.

Catalytic Cycle Visualization (CMD Pathway)

The following diagram illustrates where DMP intervenes in the Pd(II)/Pd(0) catalytic cycle.

Figure 2: The CMD Catalytic Cycle. DMP (yellow node) plays a dual role: stabilizing the Pd center and assisting in the deprotonation step (red node) via its basic functionality.

Troubleshooting & Expert Tips

-

Solubility Issues: DMP is significantly less soluble in toluene/xylene than unsubstituted pyridine.

-

Solution: Use Hexafluoroisopropanol (HFIP) or t-Amyl alcohol as cosolvents. These hydrogen-bond donating solvents stabilize the active monomeric species.

-

-

Catalyst Poisoning: If the reaction stalls, the basic nitrogen of DMP might be binding too tightly to the metal (in low steric environments).

-

Solution: Increase the reaction temperature to >100°C to promote ligand dissociation, or add a secondary weak acid (e.g., PivOH) to protonate the nitrogen and force O-binding.

-

-

Isomer Purity: Commercial sources of "Dimethylpyridin-4-ol" often contain the 2,6-isomer. Ensure you are using the 2,5-isomer (CAS: 694-53-1) as the asymmetry is crucial for the specific steric effects described.

References

-

Mechanistic Overview of Hydroxypyridines

- Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.

- Source: Science (2010).

-

URL:[Link]

-

Coordination Chemistry of Pyridones

-

Steric Modulation in Catalysis

-

General C-H Activation Protocols

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of CXCR4 Inhibitors Derived from 2,5-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of novel C-X-C chemokine receptor type 4 (CXCR4) inhibitors based on a 2,5-dimethylpyridine scaffold. This document outlines the scientific rationale, detailed chemical synthesis protocols, and a suite of in vitro assays to determine the biological activity of the synthesized compounds.

Introduction: The Rationale for Targeting CXCR4 with 2,5-Dimethylpyridine Derivatives

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a pivotal role in numerous physiological and pathological processes. The CXCR4/CXCL12 signaling axis is critically involved in cell migration, hematopoiesis, and immune responses.[1] Its dysregulation has been implicated in a variety of diseases, including cancer metastasis, HIV-1 proliferation, and inflammatory conditions.[2][3] Consequently, the development of small molecule inhibitors of CXCR4 is a significant focus in therapeutic research.[4][5]

Pyridine derivatives have emerged as a promising scaffold for the design of CXCR4 antagonists, inspired by the structures of known inhibitors like AMD3100 (Plerixafor) and WZ811.[4][5] The 2,5-disubstituted pyridine core offers a versatile platform for introducing chemical diversity to optimize binding affinity and pharmacokinetic properties. This guide focuses on the synthesis of CXCR4 inhibitors derived from 2,5-dimethylpyridine, a readily available starting material. The synthetic strategy involves the oxidation of the methyl groups to aldehydes, followed by reductive amination to introduce various amine-containing side chains, which are crucial for interacting with the CXCR4 binding pocket.

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling cascades. As a GPCR, CXCR4 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits (Gαi and Gβγ) triggers multiple downstream pathways. The Gβγ subunit can activate phospholipase C-β (PLC-β), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in cell signaling.[6] These signaling events ultimately regulate cellular processes such as chemotaxis, proliferation, and survival.[1]

Caption: CXCR4 Signaling Pathway Overview.

Synthesis of 2,5-Dimethylpyridine-Based CXCR4 Inhibitors

The general synthetic scheme involves a two-step process starting from 2,5-dimethylpyridine. The first step is the oxidation of the methyl groups to form 2,5-pyridinedicarboxaldehyde. The second key step is a reductive amination reaction between the dialdehyde and a variety of primary or secondary amines to generate a library of potential CXCR4 inhibitors.[7]

Caption: Synthesis and processing workflow.

Protocol: Synthesis of 2,5-Pyridinedicarboxaldehyde

This protocol describes the oxidation of 2,5-dimethylpyridine to 2,5-pyridinedicarboxaldehyde.

Materials:

-

2,5-Dimethylpyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a fume hood, add 2,5-dimethylpyridine (1.0 eq) to a round-bottom flask containing 1,4-dioxane.

-

Carefully add selenium dioxide (2.2 eq) to the solution in portions.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2,5-pyridinedicarboxaldehyde as a solid.

Protocol: Reductive Amination for the Synthesis of 2,5-bis(aminomethyl)pyridine Derivatives

This protocol details the reductive amination of 2,5-pyridinedicarboxaldehyde with a representative aniline.[8][9]

Materials:

-

2,5-Pyridinedicarboxaldehyde

-

Aniline (or other primary/secondary amine) (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,5-pyridinedicarboxaldehyde (1.0 eq) in DCE or MeOH in a round-bottom flask.

-

Add the aniline (2.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (2.5 eq) in portions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,5-bis(aminomethyl)pyridine derivative.

In Vitro Characterization of CXCR4 Inhibitors

A series of in vitro assays are essential to characterize the biological activity of the synthesized compounds.

Caption: Workflow for in vitro characterization.

CXCR4 Competitive Binding Assay

This assay determines the ability of the synthesized compounds to displace the binding of a fluorescently labeled CXCL12 to CXCR4-expressing cells.[10][11]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Assay Buffer (HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4)

-

Synthesized inhibitor compounds

-

AMD3100 (as a positive control)

-

96-well V-bottom plates

-

Flow cytometer

Protocol:

-

Wash Jurkat cells twice with assay buffer.

-

Resuspend cells to a concentration of 3 x 10⁵ cells per well in assay buffer.

-

In a 96-well plate, add the cells and varying concentrations of the synthesized inhibitor or AMD3100.

-

Incubate at room temperature for 15 minutes.

-

Add a fixed concentration of fluorescently labeled CXCL12 (e.g., 2.9 nM) to each well.[12]

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Wash the cells twice with assay buffer.

-

Resuspend the cells in assay buffer for flow cytometry analysis.

-

Analyze the mean fluorescence intensity (MFI) of the cell population.

-

Calculate the percentage of inhibition of CXCL12 binding and determine the IC₅₀ value for each compound.

Calcium Mobilization Assay

This functional assay measures the ability of the inhibitors to block CXCL12-induced intracellular calcium release.[1][13]

Materials:

-

CXCR4-expressing cells (e.g., U87.CD4.CXCR4 glioblastoma cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4)

-

CXCL12

-

Synthesized inhibitor compounds

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with automated injection

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye-loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence microplate reader.

-

Add varying concentrations of the synthesized inhibitor and incubate for a specified time.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of CXCL12 and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the inhibition of the calcium flux and calculate the IC₅₀ values.

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of the inhibitors to block CXCL12-induced cell migration.[3][14][15]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well companion plates

-

Assay medium (e.g., RPMI + 0.5% FBS)

-

CXCL12

-

Synthesized inhibitor compounds

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Protocol:

-

Prepare a cell suspension in assay medium.

-

Pre-incubate the cells with varying concentrations of the synthesized inhibitor for 30 minutes.[15]

-

Add assay medium containing CXCL12 to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate for 2-4 hours at 37°C in a CO₂ incubator.

-

Remove the inserts and wipe the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by staining with Calcein-AM and reading the fluorescence, or by direct cell counting.

-

Calculate the percentage of migration inhibition and determine the IC₅₀ values.

Downstream Signaling: p-ERK Western Blot

This assay determines if the inhibitors block CXCL12-induced phosphorylation of ERK, a downstream kinase in the CXCR4 pathway.[16][17]

Materials:

-

CXCR4-expressing cells

-

CXCL12

-

Synthesized inhibitor compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with varying concentrations of the inhibitor for 1 hour.

-

Stimulate the cells with CXCL12 for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.[18][19][20]

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the inhibition of ERK phosphorylation.

Data Analysis and Interpretation

For each assay, dose-response curves should be generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Non-linear regression analysis can then be used to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for each compound. These values provide a quantitative measure of the potency of the synthesized inhibitors.

Table 1: Example Data Summary for Synthesized CXCR4 Inhibitors

| Compound ID | CXCR4 Binding IC₅₀ (nM) | Ca²⁺ Mobilization IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | p-ERK Inhibition (at 100 nM) |

| Control (AMD3100) | 10 ± 2 | 15 ± 3 | 20 ± 5 | 95% |

| PYR-INH-001 | 50 ± 8 | 75 ± 10 | 100 ± 15 | 80% |

| PYR-INH-002 | 25 ± 5 | 40 ± 6 | 55 ± 9 | 90% |

| PYR-INH-003 | >1000 | >1000 | >1000 | 10% |

Data are presented as mean ± standard deviation from three independent experiments.

A comprehensive analysis of the structure-activity relationship (SAR) can be performed by comparing the biological activities of the different derivatives in the synthesized library. This will provide valuable insights for the rational design of more potent and selective CXCR4 inhibitors.

References

-

ResearchHub. (2024, April 8). BCA Protein Quantitation Assay (Using Thermo Fisher #23227). Retrieved from [Link]

-

Bio-protocol. (2012). Calcium Mobilisation Assay in Response to Chemokine Stimulation. Retrieved from [Link]

-

BCGSC. (n.d.). Total Lysate Prep and BCA Protein Assay. Retrieved from [Link]

-

JoVE. (2025, July 8). A Cellular Assay for the Identification of CXCR4-Interacting Agents. Retrieved from [Link]

-

PubMed. (2019, January 15). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Retrieved from [Link]

-

G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists | Request PDF. Retrieved from [Link]

-

PubMed. (2016, November 1). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]

-

Sartorius. (n.d.). Detailed Incucyte® Chemotaxis Assay Protocol for Jurkat Cells. Retrieved from [Link]

-

PubMed. (2003, January 15). Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. Retrieved from [Link]

-

PMC. (n.d.). Site-specific Phosphorylation of CXCR4 Is Dynamically Regulated by Multiple Kinases and Results in Differential Modulation of CXCR4 Signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). CXCR4-induced protein kinase phosphorylation. Western blot analyses of.... Retrieved from [Link]

-

PLOS One. (2017, April 14). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Retrieved from [Link]

-

ChemoTactics. (n.d.). Migration Protocol with Chemokines. Retrieved from [Link]

-

PMC. (n.d.). Negative regulation of CXCR4-mediated chemotaxis by the lipid phosphatase activity of tumor suppressor PTEN. Retrieved from [Link]

-

University of Bristol. (n.d.). Phosphorylation of ERK signalling pathway molecules in response to step-stimulation by Epidermal Growth Factor. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

ScholarWorks@GSU. (n.d.). Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. Retrieved from [Link]

-

PubMed. (2018, March 10). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Retrieved from [Link]

-

PMC. (n.d.). Bioluminescent CXCL12 Fusion Protein for Cellular Studies of CXCR4 and CXCR7. Retrieved from [Link]

-

ResearchGate. (n.d.). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 | Request PDF. Retrieved from [Link]

-

PubMed. (2017, April 14). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis to determine the phosphorylation of ERK. The... | Download Scientific Diagram. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

-

PMC. (n.d.). Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy. Retrieved from [Link]

-

GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

-

PubMed. (2013, October 9). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. DSpace [scholarworks.gsu.edu]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]

- 13. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 15. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 19. researchhub.com [researchhub.com]

- 20. vectorlabs.com [vectorlabs.com]

High-Impact Synthesis of Bioactive Pyridines: From De Novo Construction to Late-Stage Functionalization

Executive Summary & Strategic Value

The pyridine scaffold is the single most prevalent heterocyclic core in FDA-approved pharmaceuticals, appearing in blockbusters like Esomeprazole, Loratadine, and Sorafenib. However, its electron-deficient nature renders classical electrophilic aromatic substitution ineffective.

This guide moves beyond textbook theory to provide three field-proven, self-validating protocols for the synthesis of biologically active pyridine derivatives. We prioritize methods that allow for modular diversity (De Novo construction) and late-stage precision (C-H functionalization), essential for modern Structure-Activity Relationship (SAR) campaigns.

Strategy I: Modular De Novo Construction (Modified Kröhnke Synthesis)

Objective: Rapid assembly of 2,4,6-trisubstituted pyridines.

Mechanism: Michael addition

The "One-Pot" Industrial Protocol

Unlike the classical multi-step procedure requiring isolated pyridinium salts, this modified protocol generates the active species in situ, significantly reducing pot-time and waste.

Materials

-

Reagent A: Aryl methyl ketone (e.g., Acetophenone derivatives) (2.0 equiv)

-

Reagent B: Aryl aldehyde (e.g., Benzaldehyde derivatives) (1.0 equiv)

-

Nitrogen Source: Ammonium Acetate (

) (Excess, ~6-8 equiv) -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Reagent A (20 mmol) and Reagent B (10 mmol) in AcOH (20 mL).

-

Activation: Add

(60 mmol). The excess is critical; it acts as both the nitrogen donor and a buffer to facilitate enolization. -

Reflux: Heat the mixture to 110–120°C with vigorous stirring.

-

Critical Process Parameter (CPP): Maintain reflux for 4–6 hours. Color change to dark orange/brown is normal (formation of chalcone intermediates).

-

-

Quench & Precipitation: Cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring.

-

Isolation: The pyridine product typically precipitates as a solid. Filter, wash with cold water (

mL) to remove residual acetic acid/ammonium salts, and recrystallize from Ethanol/Water.

Mechanistic Workflow (DOT Visualization)

Figure 1: The cascade mechanism of the Kröhnke synthesis. The in situ formation of the chalcone is the rate-determining setup for the subsequent Michael addition.

Strategy II: Late-Stage Functionalization (Minisci Reaction)

Objective: Direct alkylation of complex pyridine scaffolds without pre-functionalization (halogens/boronates). Selectivity: Favors C2 and C4 positions (electron-deficient sites).

Protocol: Ag-Catalyzed Oxidative Decarboxylation

This radical pathway allows the grafting of alkyl groups (from carboxylic acids) onto the pyridine ring. It is ideal for "Magic Methyl" effects in drug discovery.

Materials

-

Substrate: Pyridine derivative (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 equiv) -

Catalyst: Silver Nitrate

(0.2 equiv / 20 mol%) -

Solvent: DCM/Water (1:1 biphasic mixture) or DCE/Water.

Step-by-Step Methodology

-

Preparation: Dissolve the pyridine substrate (0.5 mmol) and carboxylic acid (1.0 mmol) in DCM (2.5 mL).

-

Catalyst Addition: Add a solution of

(0.1 mmol) in Water (2.5 mL). -

Initiation: Add

(1.0 mmol) in one portion. -

Reaction: Vigorously stir the biphasic mixture at 40–50°C.

-

Why Biphasic? The radical is generated in the aqueous phase (by Ag/Persulfate) and transfers to the organic phase to react with the lipophilic pyridine. Vigorous stirring is a CPP to maximize interfacial surface area.

-

-

Monitoring: Evolution of

gas indicates reaction progress. Reaction typically completes in 2–4 hours. -

Workup: Basify with saturated

, extract with DCM, and purify via flash chromatography.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Poor phase transfer | Increase stirring rate (>1000 RPM) or add phase transfer catalyst (TBAHS). |

| Poly-alkylation | High radical flux | Reduce temp to 25°C; Add acid dropwise over 1 hour. |

| Regio-scrambling | Intrinsic reactivity | Expert Tip: Use a bulky C4-blocking group (e.g., maleate) if C2-selectivity is required [1]. |

Strategy III: Site-Selective C-H Activation (C3-Arylation)

Objective: Accessing the elusive C3 position. Minisci attacks C2/C4; this Pd-catalyzed protocol targets C3, complementary to radical methods.

Protocol: Ligand-Promoted Pd-Catalysis

Based on the work of Yu and Sanford, this method uses phenanthroline ligands to direct palladium to the distal C3 position.

Materials

-

Catalyst:

(10 mol%)[1][2] -

Oxidant:

(1.0 equiv) - Acts to regenerate Pd(II). -

Coupling Partner: Arene (used as solvent/excess) or Aryl Iodide.

Methodology

-

Mix: In a pressure tube, combine Pyridine substrate,

, Ligand, and -

Heat: Seal and heat to 120°C for 24 hours.

-

Purification: Filter through Celite to remove Ag salts.

Regioselectivity Logic Map (DOT Visualization)

Figure 2: Strategic map for functionalizing the pyridine ring. Note how Pd-catalysis breaks the standard electronic bias to access C3.

Case Study: Synthesis of the Sorafenib Scaffold

Context: Sorafenib (Nexavar) is a multikinase inhibitor used for renal cell carcinoma. Its core features a pyridine ether linked to a urea moiety.

Synthetic Workflow

-

Core Activation: Chlorination of picolinic acid

4-chloropicolinoyl chloride. -

Amidation: Reaction with methylamine

4-chloro-N-methylpicolinamide (Key Intermediate). -

Etherification:

displacement of the C4-chloride by 4-aminophenol. -

Urea Formation: Reaction of the aniline fragment with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Key Protocol Insight (Step 3 - Etherification):

-

Reagents: Potassium tert-butoxide (

) in dry DMF. -

Conditions: 80°C, 3 hours.

-

Note: The use of a strong base (

) is required to deprotonate the phenol, making it a potent nucleophile to displace the chloride at the deactivated C4 position of the pyridine [2].

References

-

Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[3] Journal of the American Chemical Society, 2021.[4] Link

-

Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor."[5] Organic Process Research & Development, 2002.[5] Link

-

Sanford, M. S., et al. "Ligand-Promoted C3-Selective Arylation of Pyridines." Journal of the American Chemical Society, 2011. Link

-

Kröhnke, F. "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis, 1976. Link

-

Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases." Accounts of Chemical Research, 1983. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dimethylpyridin-4-ol

Welcome to the technical support guide for 2,5-Dimethylpyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. By explaining the fundamental principles behind the troubleshooting steps, this guide aims to empower you to optimize your purification workflows for higher yield and purity.

Understanding the Molecule: Physicochemical Properties

2,5-Dimethylpyridin-4-ol, also known as 2,5-dimethyl-4(1H)-pyridinone, is a heterocyclic compound whose purification is influenced by its unique structural features. The presence of a basic pyridine nitrogen and an acidic/enolic hydroxyl group gives it amphoteric properties and high polarity. A critical aspect of hydroxypyridines is their existence in tautomeric equilibrium between the pyridinol and pyridone forms. In polar solvents and the crystalline state, the pyridone form is generally favored.[1] This behavior is fundamental to understanding its solubility and interactions during purification.

| Property | Value / Description | Source / Notes |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Typically a solid at room temperature. | Inferred from isomers like 2,6-Dimethylpyridin-4-ol. |

| Melting Point | Not widely reported. The isomer 2,6-Dimethylpyridin-4-ol melts at 230-232°C. | A high melting point is expected due to hydrogen bonding capabilities. |

| Tautomerism | Exists in equilibrium between the 4-pyridinol and 4-pyridinone forms. The pyridone form predominates in polar solvents and the solid state. | [1][2] |

| Polarity | High | Due to the hydroxyl/keto group and the pyridine nitrogen. |

| Solubility | Generally soluble in polar solvents like water, ethanol, and methanol. Sparingly soluble in nonpolar solvents. | Inferred from structural properties and behavior of similar compounds.[3][4] |

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,5-Dimethylpyridin-4-ol in a direct question-and-answer format.

Issue 1: My crude product is a discolored, sticky solid with multiple spots on TLC. Where do I start?

Answer: This common scenario indicates the presence of multiple impurities, which may include unreacted starting materials, reaction byproducts, and degradation products. A systematic approach is required.

The first step is to attempt a simple purification technique based on the compound's high polarity. Given its solid nature, recrystallization is the most logical starting point. If that fails, column chromatography will be necessary.

dot

Caption: Initial purification decision workflow.

If recrystallization is unsuccessful, it's often due to impurities preventing the formation of a crystal lattice. In this case, column chromatography is the next logical step to separate the compound from these impurities before attempting recrystallization again on the purified fractions.

Issue 2: I'm having trouble with recrystallization. The compound either 'oils out' or my recovery is very low.

Answer: These are classic recrystallization challenges, especially with highly polar compounds that can form strong intermolecular hydrogen bonds.

-

"Oiling Out": This happens when the solution is supersaturated or cooled too quickly, causing the compound to come out of solution as a liquid instead of forming crystals. It can also be caused by the presence of impurities that depress the melting point of your compound.

-

Causality: The high polarity of 2,5-Dimethylpyridin-4-ol can lead to very high solubility in hot polar solvents. If the concentration is too high, the saturation point upon cooling is exceeded so rapidly that molecules don't have time to align into an ordered crystal lattice.

-

Solution:

-

Re-heat the mixture to dissolve the oil.

-

Add a small amount of additional hot solvent to slightly reduce the saturation level.[5]

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

If it still oils out, try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good hot solvent (e.g., methanol, ethanol), then slowly add a miscible poorer solvent (e.g., ethyl acetate, THF) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[6][7]

-

-

-

Low Recovery: This indicates that your compound has significant solubility in the cold solvent.

-

Causality: The goal of recrystallization is to find a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[8][9] If solubility remains high even at low temperatures, a large portion of your product will be lost in the mother liquor.

-

Solution:

-

Ensure you are using the minimal amount of hot solvent required for dissolution. Excess solvent will lead to lower recovery.[7]

-

After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

-

Consider a different solvent system. A thorough solvent screen with small amounts of product is invaluable. Common solvents for polar heterocycles include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[4][6]

-

-

Issue 3: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography.

Answer: This is a very common problem for pyridine derivatives and is caused by the basicity of the pyridine nitrogen.

-

Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your compound can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups. This leads to "streaking" or "tailing," where the compound elutes slowly and broadly down the column, resulting in poor separation from impurities.[5]

-

Solutions:

-

Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase. This base will interact with the acidic silanol sites, effectively "shielding" your compound from them.

-

Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol + 1% TEA).

-

-

Use a Different Stationary Phase: If streaking persists, the stationary phase itself may be the issue.

-

Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Using neutral or basic alumina can prevent the acid-base interaction causing the issue.[10]

-

Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography is often the best choice. Here, the stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed, with the most polar compounds eluting first. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape.[5][11]

-

-

dot

Caption: Troubleshooting streaking in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2,5-Dimethylpyridin-4-ol? A1: Impurities can vary greatly depending on the synthetic route.[12] However, common classes of impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as oxidation or polymerization. If the synthesis involves the reduction of a precursor, incomplete reduction can be a source of impurities.

Q2: Can sublimation be used to purify 2,5-Dimethylpyridin-4-ol? A2: Yes, sublimation is a potential purification method for compounds that have an appreciable vapor pressure below their melting point.[13] It is particularly effective at removing non-volatile impurities (like inorganic salts) or highly colored, polymeric byproducts. Given the expected high melting point of 2,5-Dimethylpyridin-4-ol, it is likely that sublimation would need to be performed under high vacuum. A small-scale test is recommended to determine its feasibility and the optimal conditions (temperature and pressure).

Q3: My purified, white product turns yellow or brown over time. What is causing this and how can I prevent it? A3: Discoloration upon storage is typically a sign of degradation, often due to oxidation or photodegradation. Pyridine and its derivatives can be sensitive to both air and light.[3] The pyridinol/pyridone ring system can be susceptible to oxidation. To ensure long-term stability, purified 2,5-Dimethylpyridin-4-ol should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol assumes that ethanol has been identified as a suitable solvent (good solubility when hot, poor solubility when cold).

-

Dissolution: Place 1.0 g of crude 2,5-Dimethylpyridin-4-ol into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol.

-